Cefmatilen hydrochloride hydrate is derived from the core structure of cephalosporin antibiotics, which are known for their broad-spectrum antibacterial activity. The compound was developed by Shionogi & Co., Ltd. and is recognized under the CAS Registry Number 154776-45-1. It is classified as a small molecule drug, specifically targeting bacterial penicillin-binding proteins (PBPs) to inhibit cell wall synthesis.
The synthesis of cefmatilen hydrochloride hydrate involves multiple steps, each crucial for constructing the complex molecular framework of the antibiotic. The following outlines the key stages of its synthesis:
Cefmatilen hydrochloride hydrate has a complex molecular structure represented by the molecular formula . Key aspects of its molecular structure include:
The InChI Key for cefmatilen hydrochloride hydrate is LBWIJMWZWJRRMO-AWXOXGPMSA-N, which aids in identifying its specific chemical structure.
Cefmatilen hydrochloride hydrate participates in several chemical reactions that are crucial for its synthesis and functionality:
Common reagents used during these reactions include di-tert-butyl dicarbonate, triphenylmethyl chloride, phenylphosphoryl dichloride, and aluminum chloride.
Cefmatilen hydrochloride hydrate exerts its antibacterial effects primarily through inhibition of bacterial penicillin-binding proteins (PBPs). These proteins are critical for synthesizing peptidoglycan layers in bacterial cell walls. By binding to PBPs, cefmatilen disrupts cell wall integrity, leading to bacterial lysis and death. This mechanism highlights the compound's role as an effective antibiotic against various pathogens.
The physical and chemical properties of cefmatilen hydrochloride hydrate are essential for understanding its behavior in biological systems:
These properties influence how cefmatilen interacts with biological systems and its efficacy as an antibiotic.
Cefmatilen hydrochloride hydrate has several significant applications across various fields:
Cefmatilen hydrochloride hydrate (Chemical Abstracts Service Registry Number 154776-45-1) is a semisynthetic cephalosporin antibiotic with the systematic name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride hydrate. Its molecular formula is C₁₅H₁₇ClN₈O₆S₄, corresponding to a molecular weight of 569.1 g/mol [7]. The structure integrates a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporin antibiotics. Key structural features include:
Table 1: Atomic-Level Structural Features
Structural Element | Chemical Group | Biological Role |
---|---|---|
C6/C7 Stereochemistry | (6R,7R) configuration | Target recognition by PBPs |
C7 Substituent | (Z)-Aminothiazolyl oxime acetate | Enhanced membrane permeability |
C3 Substituent | 4-(Methylthiomethylthio)-1,2,3-triazole | β-Lactamase resistance |
The synthesis of cefmatilen hydrochloride hydrate involves multistep reactions requiring regioselective protection, condensation, and deprotection steps [7]:
Amino Group Protection:The precursor 2-(2-aminothiazol-4-yl)-2(Z)-(hydroxyimino)acetic acid ethyl ester undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate under basic conditions (NaOH) with dimethylaminopyridine catalysis. This yields 2-[2-(tert-butoxycarbonylamino)thiazol-4-yl]-2(Z)-(hydroxyimino)acetic acid.
Oximino Group Derivatization:The hydroxylimino group is shielded via triphenylmethylation. Treatment with triphenylmethyl chloride (TrCl) and K₂CO₃ in dimethylformamide (DMF) generates the triphenylmethoxyimino (TrO) derivative – a crucial intermediate preventing undesired side reactions during subsequent coupling [7].
Cephalosporin Core Coupling:The TrO-protected acid undergoes condensation with 7β-amino-3-(methanesulfonyloxy)-3-cephem-4-carboxylic acid diphenylmethyl ester. This reaction utilizes phenylphosphoryl dichloride and N-methylmorpholine to activate the carboxyl group, forming the 7β-acetamido linkage critical for antibacterial activity.
Triazole Thioether Installation and Deprotection:Nucleophilic substitution at C3' incorporates 4-(acetylsulfanylmethylsulfanyl)-1-(triphenylmethyl)-1,2,3-triazole using sodium methoxide in tetrahydrofuran (THF)/DMF/methanol. Final deprotection employs aluminum chloride in anisole to cleave trityl groups, yielding crystalline cefmatilen hydrochloride hydrate [7].
Table 2: Key Synthetic Intermediates
Intermediate | Function | Reagents/Conditions |
---|---|---|
2-[2-(Boc-amino)thiazol-4-yl]-2(Z)-(TrO-imino)acetic acid | Protects amine/oxime groups | Boc₂O, NaOH; then TrCl, K₂CO₃/DMF |
7β-[(TrO-imino)thiazolylacetamido]-3-mesyl cephalosporin | Activates C7 for acylation | Phenylphosphoryl dichloride, N-methylmorpholine |
Cefmatilen tri-trityl adduct | Precursor for final API | NaOMe/THF/DMF/MeOH; AlCl₃/anisole |
Cefmatilen hydrochloride hydrate exhibits pH-dependent solubility and stability profiles critical for formulation:
Advanced analytical techniques enable precise characterization:
¹³C NMR: Characteristic peaks at δ 165.5 ppm (C4 carbonyl), δ 160.2 ppm (carboxylic acid), and δ 105.3 ppm (C5 of thiazole) confirm structural motifs [7].
Mass Spectrometry:High-resolution ESI-MS shows [M+H]⁺ at m/z 515.00428 and [M+Na]⁺ at m/z 536.98622, matching the molecular formula C₁₅H₁₄N₈O₅S₄. Fragmentation patterns include loss of H₂O (-18 Da) and cleavage of the C3' side chain [5] [7].
Ion Mobility and Collision Cross Section (CCS):Predicted CCS values are 195.1 Ų for [M+H]⁺ and 192.8 Ų for [M-H]⁻, aiding in distinguishing conformational isomers [5].
Multidimensional HPLC:Coupled anion-exchange/cation-exchange/reversed-phase HPLC with UV/electrochemical detection resolves cefmatilen and seven metabolites in biological matrices. Validation confirms linearity (R² >0.999), precision (RSD <2%), and accuracy (95–105%) across plasma and urine samples [4].
Table 3: Spectroscopic and Chromatographic Identifiers
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7